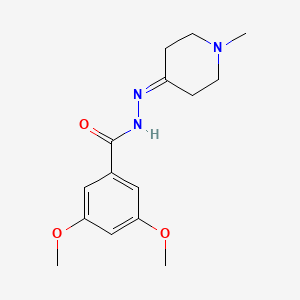![molecular formula C21H13BrN4OS B11642735 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-bromophenyl)acetamide](/img/structure/B11642735.png)
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-bromophenyl)acetamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound belongs to the class of acenaphthotriazine derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-bromophenyl)acetamide typically involves a multi-step process. One common method includes the cycloaddition condensation followed by a click reaction. The initial step involves the formation of the acenaphtho[1,2-e][1,2,4]triazine core, which is then functionalized with a thiol group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the acenaphthotriazine core or the bromophenyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfonic acids, while nucleophilic substitution of the bromine atom can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-bromophenyl)acetamide exerts its effects is not fully understood. studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, its anti-cancer activity may involve the inhibition of key enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Acenaphtho[1,2-e][1,2,4]triazine derivatives: These compounds share the acenaphthotriazine core and exhibit similar biological activities.
Thio-triazole derivatives: These compounds contain a thiol group and a triazole ring, similar to the target compound.
Uniqueness
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-bromophenyl)acetamide is unique due to the combination of the acenaphthotriazine core with the N-(2-bromophenyl)acetamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H13BrN4OS |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)acetamide |
InChI |
InChI=1S/C21H13BrN4OS/c22-15-9-1-2-10-16(15)23-17(27)11-28-21-24-19-13-7-3-5-12-6-4-8-14(18(12)13)20(19)25-26-21/h1-10H,11H2,(H,23,27) |
InChI Key |
KLPDUJQYQLMZSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C4=CC=CC5=C4C3=CC=C5)N=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethyl-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11642663.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11642678.png)
![2-methyl-3-(5-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11642679.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11642684.png)
![N'-[4-(diethylamino)benzylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11642690.png)
![[2-(3-methylphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11642693.png)
![2-[(2Z)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B11642698.png)
![methyl 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11642703.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzenesulfonamide](/img/structure/B11642707.png)
![Propanoic acid, 2-[(4-morpholinylthioxomethyl)thio]-](/img/structure/B11642714.png)
![4-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11642722.png)
![1-[4-(Acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl diethylcarbamodithioate](/img/structure/B11642738.png)
![methyl 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B11642746.png)
